2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is an organic compound with the molecular formula C8H2Cl3F3O It is a trifluoromethyl ketone derivative, characterized by the presence of trifluoromethyl and trichlorophenyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone typically involves the reaction of 3,4,5-trichlorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,4,5-Trichlorobenzoyl chloride} + \text{Trifluoroacetic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates such as 3,4,5-trichlorobenzoyl chloride and its subsequent reaction with trifluoroacetic acid. The process may also involve purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl and trichlorophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation or nucleophilic substitution reactions can be carried out using reagents like chlorine gas (Cl2) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and trichlorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the trichlorophenyl group.
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Similar structure with dichlorophenyl instead of trichlorophenyl group.
Uniqueness: 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is unique due to the presence of both trifluoromethyl and trichlorophenyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3F3O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMZCQYOSPFJLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728760 | |
Record name | 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158401-00-4 | |
Record name | 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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